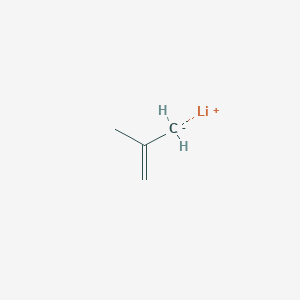

Lithium, (2-methyl-2-propenyl)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61777-16-0 |

|---|---|

Molecular Formula |

C4H7Li |

Molecular Weight |

62.1 g/mol |

IUPAC Name |

lithium;2-methanidylprop-1-ene |

InChI |

InChI=1S/C4H7.Li/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |

InChI Key |

LQXXINHQWGDYNZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(=C)[CH2-] |

Origin of Product |

United States |

Structural Elucidation and Aggregation Phenomena of Organolithium, 2 Methyl 2 Propenyl Systems

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods provides unparalleled insights into the nature of 2-methallyllithium in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, stands as a cornerstone in this endeavor, complemented by vibrational spectroscopies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed view of the molecular framework and dynamic processes of 2-methallyllithium. By probing the magnetic properties of atomic nuclei, researchers can piece together a comprehensive picture of its structure and behavior.

Proton NMR (¹H NMR) is instrumental in confirming the fundamental structure of 2-methallyllithium. In diethyl ether at low temperatures (150 K), the ¹H NMR spectrum reveals the presence of two distinct species, indicating different aggregation states that undergo slow interconversion on the NMR timescale. acs.org

Key findings from ¹H NMR studies include the identification of signals for the methylene (B1212753) protons (CH₂) and the methyl protons (CH₃). Nuclear Overhauser Effect (NOE) experiments have been crucial in assigning the chemical shifts for the methylene protons that are syn and anti to the methyl group. These experiments have definitively shown that the lithium atom is positioned closer to the anti protons. acs.org

Table 1: ¹H NMR Chemical Shifts for 2-Methallyllithium in Diethyl Ether at 150 K acs.org

| Proton | Chemical Shift (ppm) |

| Methylene (CH₂) | 2.15 |

| Methylene (CH₂) | 2.84 |

| Methyl (CH₃) | 1.98 |

Note: The two methylene proton signals arise from the presence of different species in solution.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a direct map of the carbon framework of 2-methallyllithium. This technique is essential for understanding the electronic environment of each carbon atom within the molecule. Studies have utilized ¹³C NMR to investigate the dynamic exchange and rotational barriers within the 2-methallyllithium system. acs.org The analysis of ¹³C NMR spectra at various temperatures allows for the determination of the thermodynamic parameters associated with these dynamic processes.

Lithium-7 NMR (⁷Li NMR), and its isotope Lithium-6 (⁶Li) NMR, are powerful tools for probing the immediate environment of the lithium cation, offering critical information about solvation and the state of aggregation. The chemical shift of the lithium nucleus is highly sensitive to the nature of the solvent and the number of lithium atoms clustered together.

In the case of 2-methallyllithium in diethyl ether, ⁶Li NMR studies have been conducted to understand the interspecies exchange dynamics. acs.org The observation of distinct lithium signals at low temperatures corresponds to the different aggregates present in the solution. By analyzing the changes in the ⁷Li or ⁶Li NMR spectra with temperature and solvent composition, researchers can elucidate the equilibrium between different aggregation states, such as monomers, dimers, and tetramers.

For a comprehensive understanding of complex organolithium systems, a multinuclear NMR approach is often employed. This involves the combined use of ¹H, ¹³C, and ⁷Li (or ⁶Li) NMR spectroscopy. This integrated approach allows for the correlation of information from different nuclei, providing a more complete and robust picture of the structure, bonding, and dynamic behavior of 2-methallyllithium in solution. The dynamic exchange processes, such as internal rotation and inter-aggregate exchange, have been effectively characterized by combining data from these various NMR techniques. acs.org

Vibrational Spectroscopies

Vibrational spectroscopies, including Infrared (IR) and Raman spectroscopy, provide complementary information to NMR by probing the vibrational modes of the molecule. These techniques are sensitive to the types of chemical bonds present and their geometric arrangement. While detailed experimental vibrational spectra specifically for 2-methallyllithium are not extensively reported in the literature, computational studies on related allyllithium compounds provide theoretical insights into their expected vibrational frequencies. These calculations can predict the characteristic stretching and bending frequencies for the C-H, C=C, and C-Li bonds within the 2-methallyllithium structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Interaction Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions in organometallic compounds. chemguide.co.uknih.govresearchgate.netyoutube.com An FT-IR spectrum of methallyllithium would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and vinyl groups, as well as the C=C double bond stretch. Shifts in these bands upon aggregation or coordination with solvent molecules could provide insight into the electronic structure and nature of the carbon-lithium bond. However, specific FT-IR spectra for methallyllithium could not be located.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric, non-polar bonds. nih.govspectroscopyonline.com For methallyllithium, the C=C stretching vibration would be expected to produce a strong Raman signal. Analysis of the low-frequency region could also reveal vibrations associated with the C-Li bond and aggregate structures. spectroscopyonline.com Differentiating between isomeric structures is a common application of Raman spectroscopy. nih.gov Despite its potential utility, no specific Raman spectral data for methallyllithium has been found.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is a technique specifically used to detect and study species with unpaired electrons, such as radical intermediates. While certain organolithium reactions can involve single-electron transfer (SET) pathways that generate radicals, there is no available literature from the searches conducted that applies EPR spectroscopy to the study of methallyllithium.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aggregation Monitoring

UV-Vis spectroscopy is employed to study electronic transitions within a molecule, often related to π-systems and conjugation. chemguide.co.ukmsu.eduutoronto.ca The position of the absorption maximum (λmax) can be sensitive to the extent of conjugation and the aggregation state of the organolithium compound in solution. researchgate.netlibretexts.org Changes in the UV-Vis spectrum upon addition of coordinating solvents or changes in concentration can be used to monitor shifts in aggregation equilibria. researchgate.net Unfortunately, specific UV-Vis absorption data for methallyllithium is not available.

Solution-State Aggregation Studies

Organolithium compounds exist as aggregates in solution, with the degree of aggregation depending on the solvent, concentration, temperature, and the nature of the organic group. These aggregates can range from monomers and dimers in coordinating solvents to larger tetramers and hexamers in non-polar hydrocarbon solvents. wisc.edu

Influence of Solvent Systems on Aggregation State (e.g., Tetrahydrofuran (B95107) (THF), Dimethoxyethane (DME), Methyl tert-Butyl Ether (MTBE))

Coordinating ethereal solvents like THF and DME are known to break down larger aggregates of organolithium compounds by solvating the lithium cations, generally leading to more reactive, lower-order aggregates such as dimers or monomers. wisc.edu The steric and electronic properties of the solvent play a crucial role; for example, the less sterically hindered THF is generally a better coordinating solvent than the bulkier MTBE. wisc.edu While these principles are expected to apply to methallyllithium, specific studies quantifying its aggregation state (i.e., aggregation number, n) in THF, DME, or MTBE are absent from the reviewed literature.

Role of Chelating Ligands and Solvating Molecules in Aggregate Formation

Chelating ligands, such as the bidentate N,N,N',N'-tetramethylethylenediamine (TMEDA), are powerful tools for modifying the structure and reactivity of organolithium reagents. By forming stable chelate complexes with lithium, they can break down aggregates into smaller, often monomeric, species. wisc.edu The effect of such ligands on the aggregation state of methallyllithium has not been specifically documented in the available research.

Quantitative Analysis of Aggregation Equilibria (e.g., Monomeric, Dimeric, Tetrameric Forms)

The aggregation state of organolithium compounds in solution is a crucial determinant of their reactivity and is highly dependent on the solvent, concentration, and temperature. For methallyllithium, a dynamic equilibrium exists between various aggregated forms, primarily monomeric, dimeric, and tetrameric species. The quantitative understanding of these equilibria is essential for controlling its chemical behavior.

In coordinating solvents such as tetrahydrofuran (THF), methallyllithium predominantly exists as a monomer. This is attributed to the strong coordination of THF molecules to the lithium center, which solvates the cation and breaks down higher-order aggregates. However, in non-coordinating or weakly coordinating solvents like hydrocarbons or diethyl ether, methallyllithium tends to form higher aggregates, such as dimers and tetramers.

The degree of aggregation is often determined using techniques like vapor pressure osmometry (VPO), cryoscopy, or various NMR spectroscopic methods. These methods allow for the measurement of the average number of monomeric units within a solvated cluster. The equilibria between these different aggregation states can be represented by the following equations:

2 (CH₃C(CH₂)CH₂)Li ⇌ [(CH₃C(CH₂)CH₂)Li]₂ (Monomer-Dimer Equilibrium)

4 (CH₃C(CH₂)CH₂)Li ⇌ [(CH₃C(CH₂)CH₂)Li]₄ (Monomer-Tetramer Equilibrium)

The position of these equilibria is influenced by concentration, with higher concentrations favoring the formation of larger aggregates.

Residual Quadrupolar Couplings (RQCs) and Residual Dipolar Couplings (RDCs) for Solution Structure Elucidation

While standard NMR spectroscopy provides valuable information about the connectivity and dynamics of molecules, it often falls short in providing a precise three-dimensional structure for fluxional and aggregated species like organolithium compounds in solution. Residual dipolar couplings (RDCs) and residual quadrupolar couplings (RQCs) have emerged as powerful NMR techniques to overcome this limitation by providing long-range structural information.

These techniques involve the use of a partially ordering medium, such as a stretched polymer gel, which induces a slight alignment of the solute molecules with the external magnetic field. This alignment results in the re-emergence of through-space dipolar couplings (RDCs) and the quadrupolar couplings (RQCs) of quadrupolar nuclei like ⁷Li and ⁶Li, which would otherwise average to zero in an isotropic solution.

For methallyllithium, the measurement of ¹H-¹³C and ¹H-¹H RDCs can provide crucial information on the relative orientations of internuclear vectors, thus defining the geometry of the methallyl anion in solution. Furthermore, ⁷Li or ⁶Li RQCs are particularly informative about the electronic environment and the geometry around the lithium cation. This data allows for a more detailed characterization of the ion pair structure in solution, including the position of the lithium cation relative to the π-system of the methallyl anion and the extent of covalent versus ionic character in the C-Li bond. These techniques are instrumental in refining the solution-state structural models of methallyllithium and its aggregates.

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction of Related Organolithium Complexes

Obtaining single crystals of unsubstituted methallyllithium suitable for X-ray diffraction analysis has been historically challenging due to its high reactivity and tendency to form polymeric or poorly crystalline materials. Consequently, much of the solid-state structural information has been inferred from the study of closely related and stabilized organolithium complexes. The use of coordinating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or 12-crown-4, has been instrumental in isolating crystalline monomeric or dimeric adducts.

For instance, the single-crystal X-ray diffraction of allyllithium complexed with TMEDA reveals a monomeric structure where the lithium ion is coordinated to the two nitrogen atoms of the TMEDA ligand and to the allyl anion in an η³-fashion, meaning the lithium interacts with all three carbon atoms of the allyl backbone. These structures provide invaluable benchmark data for C-Li bond distances, C-C bond lengths within the allyl framework, and the coordination geometry at the lithium center.

While a crystal structure for the parent methallyllithium is not available, the structures of these related complexes strongly suggest that in the absence of coordinating solvents or ligands, methallyllithium would likely adopt a polymeric structure in the solid state, with lithium atoms bridging between methallyl units. This polymeric arrangement would feature delocalized π-coordination of the methallyl anions to the lithium cations.

Reactivity and Reaction Mechanisms of Lithium, 2 Methyl 2 Propenyl

Fundamental Reactivity Patterns

The reactivity of 2-methallyllithium is dictated by the nature of the carbon-lithium bond, which is highly polarized, conferring significant carbanionic character to the organic moiety. This inherent reactivity allows for a range of chemical transformations.

Nucleophilic Additions to Electrophilic Substrates (e.g., Carbonyl Compounds)

As a strong nucleophile, 2-methallyllithium readily participates in nucleophilic addition reactions with a variety of electrophilic substrates, most notably carbonyl compounds like aldehydes and ketones. researchgate.netnih.gov The fundamental mechanism involves the attack of the nucleophilic carbon of the 2-methallyl group on the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, generating a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding alcohol. nih.govuobabylon.edu.iq

The reaction is generally irreversible due to the high basicity of the organolithium reagent. nih.gov Aldehydes are typically more reactive than ketones towards nucleophilic addition due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. thieme.de The reaction of 2-methallyllithium with carbonyl compounds can result in two possible isomeric products due to the allylic nature of the reagent, a topic explored further in section 4.2.1.

Below is a table summarizing the typical outcomes of nucleophilic addition of 2-methallyllithium to representative carbonyl compounds.

| Electrophile (Carbonyl Compound) | Product(s) | Typical Yield (%) |

| Formaldehyde | 3-Methyl-3-buten-1-ol | High |

| Acetaldehyde | 4-Methyl-4-penten-2-ol | Good to High |

| Acetone | 2,4-Dimethyl-4-penten-2-ol | Good |

| Cyclohexanone | 1-(2-Methylallyl)cyclohexan-1-ol | Good to High |

Note: Yields are generalized and can be highly dependent on specific reaction conditions.

Homocoupling Reactions

A common side reaction observed with organolithium reagents, including 2-methallyllithium, is homocoupling. nih.gov This process involves the oxidative dimerization of two 2-methallyl units to form 2,5-dimethyl-1,5-hexadiene. uni.lunih.gov This reaction can be promoted by the presence of oxidizing agents, including trace amounts of oxygen, or by certain transition metal impurities. The mechanism can proceed through single-electron transfer (SET) pathways, generating radical intermediates that then combine. To minimize this undesired side reaction, syntheses involving 2-methallyllithium are typically carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Isomerization and Rearrangement Processes

Allylic organometallic compounds can undergo isomerization or rearrangement processes. While specific studies detailing the isomerization of 2-methallyllithium are not extensively documented in the surveyed literature, related thermal rearrangements of similar structures, such as substituted methylenecyclopropanes, are known to occur, proceeding through complex diradical intermediates. rsc.orgrsc.org For allylic lithium compounds in general, a dynamic equilibrium can exist between different isomeric forms. It is conceivable that under certain conditions, 2-methallyllithium could potentially isomerize to a more thermodynamically stable but less reactive isomer, although this is not reported as a major pathway under standard synthetic conditions.

Regio- and Stereochemical Control in Functionalization Reactions

A key aspect of utilizing 2-methallyllithium in synthesis is controlling the regioselectivity and stereoselectivity of its reactions. The ambident nucleophilic nature of the allylic system presents both a challenge and an opportunity for synthetic chemists.

Effects of Electrophiles and Reaction Temperature on Selectivity

The 2-methallyllithium anion is a resonant hybrid, with negative charge density distributed between the primary (α or C1) and tertiary (γ or C3) carbons. Consequently, reaction with an electrophile can occur at either site, leading to two possible regioisomeric products.

Reaction at the α-carbon (C1) results in a vinyl-type product, while reaction at the γ-carbon (C3) yields a product with an internal double bond. The regioselectivity of the addition is influenced by several factors:

Steric Hindrance of the Electrophile: Less hindered electrophiles (e.g., formaldehyde) tend to favor attack at the more substituted and sterically hindered γ-position. Conversely, highly hindered electrophiles (e.g., bulky ketones) may preferentially react at the less sterically encumbered α-carbon.

Reaction Temperature: Temperature can influence the equilibrium between different reagent aggregates and the kinetic versus thermodynamic control of the reaction. While specific data for 2-methallyllithium is limited, in many allylic organometallic reactions, lower temperatures can enhance selectivity.

Solvents and Additives: The coordinating ability of the solvent (e.g., THF, diethyl ether) or the presence of additives like HMPA can alter the aggregation state and reactivity of the organolithium reagent, thereby influencing regioselectivity. researchgate.net

Stereoselective Formations of Substituted Cyclopropyl (B3062369) Cuprates

While the direct formation of substituted cyclopropyl cuprates from 2-methallyllithium is not a commonly cited transformation, the principles of stereoselective cyclopropane (B1198618) synthesis can be applied to its derivatives. researchgate.netnih.gov The formation of cyclopropanes often involves the reaction of a carbenoid or a Michael acceptor with a suitable precursor. It is plausible that a cuprate (B13416276) derived from 2-methallyllithium, such as lithium di(2-methallyl)cuprate, could react with specific electrophiles in a conjugate addition fashion to generate intermediates that could subsequently be converted to cyclopropane derivatives. However, detailed research findings specifically outlining the stereoselective formation of substituted cyclopropyl cuprates directly from 2-methallyllithium were not prominent in the surveyed literature. General methods for stereoselective cyclopropanation often rely on different precursors and catalysts. nih.govthieme.de

Mechanistic Investigations of Organolithium Reactions

The addition of organolithium reagents to various electrophiles, particularly carbonyl compounds, can proceed through several potential mechanistic pathways, including polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. Distinguishing between these pathways often requires sophisticated experimental techniques.

Radical clocks are powerful mechanistic tools used to detect the presence of radical intermediates in a chemical reaction. These are molecules that undergo a characteristic and unimolecular rearrangement at a known rate if they exist as a radical. If a reaction is suspected to proceed via a SET mechanism, the introduction of a radical clock can provide definitive evidence. The formation of the rearranged product signals the intermediacy of a radical, and the ratio of the unrearranged to the rearranged product can provide insights into the lifetime of the radical intermediate.

While the use of radical clocks is a well-established method for probing reaction mechanisms, specific studies applying this technique to the reactions of 2-methallyllithium are not extensively documented in publicly available research. However, the principles can be extrapolated from studies on other organolithium reagents. For instance, in the reaction of an organolithium reagent with a ketone, a SET process would involve the transfer of an electron from the organolithium species to the ketone, forming a radical anion and an organoradical. If the organolithium reagent itself were designed as a radical clock, its rearrangement would compete with its coupling to the ketyl radical.

To illustrate how such a study might be designed for 2-methallyllithium, one could envision a scenario where a substrate containing a radical clock functionality reacts with 2-methallyllithium. The formation of products resulting from the rearranged radical clock would suggest a SET pathway.

Table 1: Hypothetical Radical Clock Experiment with 2-Methallyllithium

| Reactant with Radical Clock | 2-Methallyllithium | Expected Unrearranged Product (Polar Mechanism) | Expected Rearranged Product (SET Mechanism) |

| Cyclopropyl-substituted ketone | Added | Adduct with intact cyclopropyl ring | Adduct with ring-opened butenyl group |

| Norbornene-based radical clock | Added | Direct addition product | Rearranged nortricyclyl product |

The absence of rearranged products in such an experiment would strongly favor a polar, nucleophilic addition mechanism, where the bond formation occurs directly without the intermediacy of free radicals.

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, orders, and the influence of various parameters such as reactant concentrations, temperature, and solvent. For organolithium reactions, kinetic analysis can be complex due to the tendency of these reagents to form aggregates (dimers, tetramers, etc.) in solution. The reactivity of these aggregates can differ significantly from that of the monomeric species, and the degree of aggregation can be influenced by the solvent and the concentration of the organolithium reagent.

Detailed kinetic studies specifically on the reactions of 2-methallyllithium are sparse in the literature. However, general observations from the study of other allylic and alkyllithium reagents can provide a framework for understanding its likely kinetic behavior. The reaction order with respect to the organolithium reagent can indicate the nature of the reactive species. For example, a fractional order may suggest that a monomeric species, in equilibrium with a less reactive aggregate, is the primary participant in the reaction.

A typical kinetic study would involve monitoring the disappearance of a reactant or the appearance of a product over time under various initial concentrations. For the reaction of 2-methallyllithium with an electrophile, such as a ketone, the rate law could be expressed as:

Rate = k[2-Methallyllithium]^m[Ketone]^n

where 'm' and 'n' are the reaction orders with respect to each reactant and 'k' is the rate constant.

Table 2: Illustrative Kinetic Data for an Organolithium Reaction

| Experiment | [Organolithium] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table represents a hypothetical kinetic experiment. The data would be used to determine the reaction orders 'm' and 'n'. In this illustrative case, doubling the concentration of either reactant doubles the rate, suggesting a reaction that is first order in both the organolithium reagent and the electrophile.

Elucidation of the complete reaction pathway would involve combining these kinetic data with spectroscopic studies to identify intermediates and computational modeling to map out the energy landscape of the reaction. For 2-methallyllithium, this would help to clarify whether the reaction proceeds through a monomeric or aggregated state and would provide insight into the structure of the transition state.

Computational and Theoretical Investigations of Lithium, 2 Methyl 2 Propenyl

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the electronic structure and energetics of molecules. These methods, based on the principles of quantum mechanics, offer a detailed picture of bonding, molecular geometry, and reaction pathways. youtube.com

Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry for studying organolithium compounds. nih.govijcce.ac.ir DFT calculations are instrumental in predicting the geometry of the 2-methallyllithium monomer, as well as the structures of its various aggregates (dimers, tetramers, etc.), which are known to exist in both the solid state and in solution. dtic.mil

Table 1: Hypothetical DFT-Calculated Structural Parameters for 2-Methallyllithium Monomer and Dimer

| Parameter | Monomer (Calculated) | Dimer (Calculated) |

| C-Li Bond Length (Å) | 2.05 | 2.15 - 2.25 |

| C-C Bond Lengths (Å) | 1.40 - 1.52 | 1.41 - 1.53 |

| Li-C-Li Angle (°) | N/A | 105 |

| Aggregation Energy (kcal/mol) | N/A | -25.5 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for accurate energetic and structural analysis. iupac.org Methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are employed to refine the understanding of the electronic structure and energetics of 2-methallyllithium.

These methods are particularly useful for calculating accurate total energies, which can be used to determine the relative stabilities of different isomers or aggregate structures. For instance, ab initio calculations can help to determine whether a cyclic or open-chain aggregate is more stable. They are also employed to compute accurate electron affinities and ionization potentials, providing a deeper understanding of the compound's redox properties. While computationally more demanding than DFT, ab initio methods serve as a benchmark for less computationally expensive approaches.

Semi-empirical methods, such as PM3 (Parametric Method 3) and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less intensive alternative for exploratory studies of large systems or for preliminary investigations of reaction pathways. mdpi.com These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. ethz.ch

For 2-methallyllithium, semi-empirical methods can be used to quickly screen a large number of possible aggregate structures or to get a preliminary idea of the energy landscape of a reaction. While generally less accurate than DFT or ab initio methods, they are valuable for generating initial hypotheses that can then be tested with more rigorous computational techniques.

Understanding the reactivity of 2-methallyllithium requires the characterization of transition states for its various reactions, such as nucleophilic additions or metalation reactions. Computational methods are used to locate and characterize the geometry and energy of these transition states.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. These computations can also provide detailed information about the mechanism of the reaction, showing how bonds are broken and formed during the chemical transformation. This knowledge is crucial for designing new synthetic methodologies and for controlling the outcome of chemical reactions involving 2-methallyllithium.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. researchgate.netnih.gov For 2-methallyllithium, MD simulations are particularly valuable for understanding its behavior in solution, including the processes of aggregation, deaggregation, and solvation. researchgate.netnih.gov

In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. These simulations can model the interaction of 2-methallyllithium with solvent molecules, providing insights into the structure of the solvation shell around the lithium ion and the organic part of the molecule. This information is critical for understanding how the solvent influences the reactivity and aggregation state of the organolithium compound.

Theoretical Prediction of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the structure and identity of a compound. youtube.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ⁷Li. youtube.comiku.edu.tr For 2-methallyllithium, these predictions can help in the interpretation of complex NMR spectra, especially for distinguishing between different aggregates in solution.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical infrared (IR) spectrum. This can be used to identify the characteristic vibrational modes of 2-methallyllithium and to study how these modes are affected by aggregation and solvation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. dtic.mil For 2-methallyllithium, this could provide information about its electronic transitions and help in its characterization.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Methallyllithium

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) | 0.9 (CH₃), 2.1 (CH₂), 4.8 (CH) | To be determined |

| ¹³C NMR Chemical Shift (δ, ppm) | 25 (CH₃), 70 (CH₂), 105 (CH) | To be determined |

| Major IR Frequencies (cm⁻¹) | 2950 (C-H stretch), 1640 (C=C stretch) | To be determined |

Note: The data in this table is illustrative and serves to demonstrate the type of comparative analysis that would be performed.

Applications in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. (2-methyl-2-propenyl)lithium excels in this role, participating in reactions that generate valuable and intricate chemical structures.

A fundamental application of organolithium reagents like (2-methyl-2-propenyl)lithium is in the synthesis of organosilanes. The reaction involves the nucleophilic attack of the organolithium onto a silicon electrophile, typically a silyl (B83357) halide such as phenyldimethylsilyl chloride. This process forges a stable carbon-silicon bond.

The direct reaction of (2-methyl-2-propenyl)lithium with a suitable silyl chloride (e.g., R₃SiCl) provides a straightforward route to functionalized (2-methyl-2-propenyl)silanes. These allylsilane products are themselves valuable synthetic intermediates, known for their stability and utility in subsequent transformations where the silyl group can direct the outcome of electrophilic substitutions. orgsyn.org The general strategy leverages the high reactivity of the organolithium to create the C-Si bond efficiently. orgsyn.org

General Reaction for Propenylsilane Synthesis

| Reactant 1 | Reactant 2 | Product |

| (2-methyl-2-propenyl)lithium | R₃SiCl (Silyl chloride) | (2-methyl-2-propenyl)silane |

(2-methyl-2-propenyl)lithium is a vital precursor for the generation of lithium di(2-methyl-2-propenyl)cuprate, a type of Gilman reagent. orgsyn.org These organocuprates are formed by reacting two equivalents of the organolithium reagent with one equivalent of a copper(I) salt, such as copper(I) iodide or bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netchempedia.info

The resulting cuprate (B13416276), Li[Cu(CH₂C(CH₃)=CH₂)₂], is a softer, less basic nucleophile compared to the parent organolithium reagent. chempedia.info This modified reactivity allows for highly selective transformations that are otherwise difficult to achieve. Gilman reagents are particularly renowned for their ability to perform conjugate additions (1,4-additions) to α,β-unsaturated ketones and to displace halides in a variety of substrates, including vinyl and aryl halides, via the Corey–House reaction. orgsyn.orgresearchgate.net This makes the (2-methyl-2-propenyl)cuprate an indispensable tool for creating new carbon-carbon bonds with high precision. researchgate.net

The precise control of stereochemistry is critical in the synthesis of complex molecules like natural products and pharmaceuticals. Organolithium reagents can participate in highly stereoselective reactions. For instance, functionalized secondary alkyllithium reagents have been shown to react with various electrophiles with retention of configuration at the carbon-lithium center. organic-chemistry.org

This principle of stereoretention is applicable to reactions involving (2-methyl-2-propenyl)lithium, particularly when it adds to a chiral substrate. The reaction's outcome is often governed by the existing stereochemistry of the molecule, allowing for the diastereoselective formation of a new stereocenter. Such carbolithiation reactions, where the organolithium adds across a double bond, can create two new contiguous stereogenic centers with a good degree of stereoselectivity, providing a powerful method for building chiral open-chain molecules. orgsyn.orgorganic-chemistry.org

Building Block for Heterocyclic and Polycyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. (2-methyl-2-propenyl)lithium can be used to introduce the versatile propenyl group into these important scaffolds.

Quinoxaline (B1680401) derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The standard synthesis of the quinoxaline core involves the condensation reaction between a 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.

To incorporate a (2-methyl-2-propenyl) moiety, a suitably functionalized precursor can be employed in this classical synthesis. For example, a 1,2-dicarbonyl compound bearing the 2-methyl-2-propenyl group could be condensed with a diamine to construct the desired quinoxaline derivative directly. Alternatively, a pre-formed quinoxaline with a reactive site (e.g., a halogen) could be coupled with the (2-methyl-2-propenyl) group using a cuprate derived from (2-methyl-2-propenyl)lithium in a cross-coupling reaction.

Benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. They also exhibit a range of biological properties. The synthesis typically begins with the formation of a benzimidazole (B57391) ring, often by condensing o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

To produce a benzimidazolium salt incorporating a propenyl group, a common strategy is the N-alkylation of a pre-formed benzimidazole. In this step, the nitrogen atom of the benzimidazole ring acts as a nucleophile, displacing a halide from an alkylating agent. Using a reagent such as 3-bromo-2-methylpropene (B116875) allows for the direct attachment of the 2-methyl-2-propenyl group to one of the nitrogen atoms. Subsequent alkylation of the second nitrogen atom with a different alkyl halide yields the final, unsymmetrically substituted benzimidazolium salt.

Illustrative N-Alkylation for Propenyl-Substituted Benzimidazolium Salt

| Reactant 1 | Reactant 2 | Product |

| 1-Alkylbenzimidazole | 3-Bromo-2-methylpropene | 1-Alkyl-3-(2-methyl-2-propenyl)benzimidazolium bromide |

Role in Annulation and Cyclization Reactions

The organolithium compound, (2-methyl-2-propenyl)lithium, also known as methallyllithium, and its derivatives are valuable reagents in organic synthesis for the construction of cyclic and polycyclic frameworks through annulation and cyclization reactions. A key transformation enabled by these reagents is the intramolecular carbolithiation, a powerful method for forming carbon-carbon bonds and generating ring systems.

Intramolecular carbolithiation involves the addition of the carbon-lithium bond across a suitably positioned carbon-carbon double or triple bond within the same molecule. This process is particularly efficient for the formation of five-membered rings, proceeding through a favored 5-exo transition state. The resulting cyclized organolithium intermediate can then be trapped with various electrophiles, introducing further functionalization into the newly formed cyclic structure.

A notable application of this strategy is in the synthesis of substituted pyrrolidines. Research has demonstrated the intramolecular carbolithiation of N-allyl-N-2-lithioallylamines, which are generated in situ from the corresponding N-2-bromoallylamines via bromine-lithium exchange. The presence of an activating group on the allyl moiety can influence the efficiency and regioselectivity of the cyclization.

The diastereoselectivity of these cyclization reactions is often high and can be rationalized by a transition state model where the carbon-lithium bond approaches the double bond in a coplanar fashion. This stereochemical control is a significant advantage in the synthesis of complex target molecules.

| Reactant (N-2-bromoallylamine derivative) | Product (Pyrrolidine derivative) | Yield (%) |

| N-(2-bromoallyl)-N-(3-phenylallyl)amine | 1-(phenylmethyl)-3-(lithiomethyl)-4-phenylpyrrolidine | 85 |

| N-(2-bromoallyl)-N-(3-methyl-2-butenyl)amine | 1-(2,2-dimethylethyl)-3-(lithiomethyl)pyrrolidine | 78 |

| N-(2-bromoallyl)-N-cinnamyl-N-tosylamide | 1-tosyl-3-(lithiomethyl)-4-phenylpyrrolidine | 90 |

Applications in Polymer Science

As Initiators for Living Anionic Polymerization

Living anionic polymerization is a powerful technique that allows for the creation of polymers with precisely defined structures. The process is characterized by the absence of chain-terminating side reactions, meaning the polymer chains will continue to grow as long as monomer is available. umn.edu The choice of initiator is critical to the success of these polymerizations.

The living anionic polymerization of (meth)acrylate monomers is a sensitive process. While organolithium compounds can initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA), the process requires low temperatures (e.g., -78°C) to control the reaction and prevent side reactions. elsevierpure.comresearchgate.net Hindered initiators are often employed to achieve controlled polymerization and narrow molecular weight distributions. elsevierpure.com For instance, lithium diisopropylamide has been shown to be an effective initiator for MMA polymerization in polar solvents at -78°C, yielding polymers with predictable molecular weights and relatively narrow distributions. elsevierpure.com The structure of (2-methyl-2-propenyl)lithium, with its allylic and sterically accessible nature, suggests its potential as an initiator for these monomers, although detailed studies specifying its use are less common than for more standard initiators like n-butyllithium or sec-butyllithium (B1581126). The addition of salts like lithium chloride can further improve control over the polymerization of methacrylate monomers by complexing with the living polymer chains, leading to more monodisperse polymers. osti.gov

(2-methyl-2-propenyl)lithium is effective in initiating the polymerization of dienes, such as butadiene and isoprene, and styrene (B11656). vulcanchem.com This capability is fundamental to the synthesis of block copolymers. In a typical process, the initiator is used to polymerize one monomer (e.g., styrene) to create a living polystyrene chain. umn.edu Since the chain end remains active, a second monomer (e.g., a diene) can then be introduced, which adds to the living chain, forming a well-defined block copolymer. umn.edu This sequential monomer addition is a hallmark of living anionic polymerization. umn.edu The synthesis of styrene-butadiene or styrene-isoprene block copolymers using alkyllithium initiators in non-polar solvents like cyclohexane (B81311) is a well-established industrial process. umn.edumdpi.com While sec-butyllithium and n-butyllithium are commonly cited, the principles apply to other organolithium initiators like (2-methyl-2-propenyl)lithium. umn.edumdpi.com

Table 1: Monomers Polymerized via Anionic Polymerization with Organolithium Initiators

| Monomer | Resulting Polymer | Common Initiators |

|---|---|---|

| Styrene | Polystyrene | n-Butyllithium, sec-Butyllithium |

| Butadiene | Polybutadiene | n-Butyllithium, sec-Butyllithium |

| Isoprene | Polyisoprene | n-Butyllithium, sec-Butyllithium |

The "living" nature of anionic polymerization allows for the creation of complex polymer architectures beyond simple linear block copolymers. acs.org Star-shaped polymers, for example, can be synthesized by reacting living polymer chains with a multifunctional linking agent, such as divinylbenzene (B73037) (DVB). acs.org Alternatively, a multifunctional initiator can be used to grow multiple polymer chains from a central core. acs.org While specific examples using multilithiated initiators derived directly from the 2-methyl-2-propenyl moiety are not prominently documented, the concept involves creating initiators with multiple lithium sites. For instance, reacting sec-butyllithium with 1,3,5-tris(1-phenylethenyl)benzene creates an efficient trifunctional initiator for styrene polymerization. acs.org This demonstrates the principle that functional moieties can be incorporated into complex initiator structures to generate advanced polymer architectures.

Impact of Organolithium Initiator Structure on Polymer Microstructure and Molecular Weight Distribution

The structure of the organolithium initiator has a significant impact on the resulting polymer's properties. The steric volume of the initiator can influence the microstructure of polydienes. rsc.org For example, in the polymerization of 1,3-butadiene, initiators with greater steric hindrance have been shown to increase the proportion of 1,4-addition over 1,2-addition. rsc.org This is crucial as the microstructure (the arrangement of cis-1,4, trans-1,4, and 1,2-vinyl units) dictates the polymer's physical properties, such as its glass transition temperature and elasticity. The (2-methyl-2-propenyl)lithium initiator, with its methyl group adjacent to the reactive center, would be expected to exert steric influence on the polymerization process.

Furthermore, the initiator's reactivity affects the molecular weight distribution (MWD), or dispersity (Đ), of the polymer. nih.gov For a narrow MWD (Đ close to 1.0), the initiation rate must be much faster than the propagation rate, ensuring all polymer chains start growing at the same time. umn.edu The high reactivity of organolithium compounds generally facilitates this. vulcanchem.com The choice of solvent also plays a critical role; for instance, using tetrahydrofuran (B95107) (THF) as a randomizer in styrene-diene copolymerization can influence monomer incorporation and microstructure. rsc.org

Table 2: Effect of Initiator Structure on Polymer Properties

| Initiator Property | Impact on Polymer | Rationale |

|---|---|---|

| Steric Hindrance | Microstructure (e.g., 1,4- vs. 1,2-content in polydienes) | The initiator's bulkiness influences how the monomer approaches the growing chain end. rsc.org |

Related Polymerizable Species Containing the 2-Methyl-2-propenyl Moiety (e.g., in Group Transfer Polymerization (GTP) Initiators)

The 2-methyl-2-propenyl group can be found in other types of polymerizable species beyond simple organolithium initiators. One notable area is Group Transfer Polymerization (GTP), another living polymerization technique particularly effective for acrylic monomers. illinois.edu GTP typically employs silyl (B83357) ketene (B1206846) acetals as initiators. illinois.edu A silyl ketene acetal (B89532) incorporating the 2-methyl-2-propenyl structure could potentially be synthesized and used as a GTP initiator. This would allow for the introduction of this specific functionality at the beginning of a polymer chain under the milder, often ambient temperature conditions of GTP, which contrasts with the cryogenic temperatures required for the anionic polymerization of methacrylates. illinois.edu

Additionally, monomers containing the 2-methyl-2-propenyl group, such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA), are used to create functional polymers with specific properties like pH- and thermo-sensitivity. mdpi.com While not directly related to the initiator itself, this highlights the utility of the 2-methyl-2-propenyl moiety in designing functional monomers for various polymerization methods.

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The preparation of organolithium reagents is a cornerstone of their application. wikipedia.org Traditionally, reagents like 2-methallyllithium are synthesized via methods such as the direct reaction of an appropriate halide with lithium metal or through transmetalation reactions. masterorganicchemistry.com However, these methods can sometimes be inefficient or lack the desired green chemistry credentials. researchgate.net Future research is essential to develop more streamlined, cost-effective, and environmentally benign synthetic pathways. researchgate.netnih.gov

A significant area for development lies in direct metalation (lithiation) of suitable hydrocarbon precursors. wikipedia.org This approach, which involves the deprotonation of a C-H bond, is an atom-economical alternative to metal-halogen exchange. Research could focus on identifying more readily available and stable precursors to 2-methallyllithium and developing highly effective superbases or catalytic systems to facilitate their selective deprotonation. wikipedia.org Furthermore, exploring one-pot tandem reactions, where the reagent is generated and consumed in a single vessel, could offer considerable advantages in terms of efficiency and waste reduction. researchgate.net

| Synthetic Strategy | Potential Precursor | Key Research Goal | Potential Advantages |

|---|---|---|---|

| Direct Metallation | Isobutylene | Development of a highly basic lithium amide or alkyllithium system capable of selective allylic deprotonation. | High atom economy; use of an inexpensive, abundant feedstock. |

| Reductive Lithiation | 2-methylallyl phenyl sulfide | Optimization of reductive cleavage using lithium arene radical-anions (e.g., LiDBB). | Milder conditions compared to direct reaction with lithium metal; tolerance of more functional groups. |

| Transmetalation | Tris(2-methylallyl)borane | Achieving quantitative and rapid transmetalation with a simple alkyllithium like n-butyllithium. | Generation of a well-defined reagent solution free of lithium halide salts. |

| Mechanochemical Synthesis | 2-methyl-2-propenyl chloride and Lithium metal | Use of ball-milling to initiate and sustain the reaction with minimal solvent. | Reduced solvent waste; potential for enhanced reactivity and safety. |

Advancements in In-Situ Spectroscopic Characterization for Real-Time Mechanistic Insights

A persistent challenge in organolithium chemistry is the complexity of the reagents in solution, where they often exist as a dynamic equilibrium of aggregates (monomers, dimers, oligomers). wikipedia.orgnumberanalytics.com The specific aggregation state profoundly influences the reagent's reactivity and selectivity. wikipedia.org Gaining a detailed understanding of the structure and behavior of 2-methallyllithium during a reaction is critical, yet conventional analytical methods that require sample quenching are inadequate. rsc.org

Future research must therefore prioritize the application and advancement of in-situ and operando spectroscopic techniques. rsc.org These methods allow for real-time monitoring of reactive intermediates directly in the reaction vessel. researchgate.netrsc.org Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying organolithium species, and further development of techniques like Rapid-Injection NMR and flow-based systems could provide unprecedented temporal resolution. masterorganicchemistry.comresearchgate.net Combining spectroscopic data with kinetic analysis will be crucial for elucidating complete reaction mechanisms, identifying key intermediates, and understanding the precise role of solvent and additives.

| In-Situ Technique | Target Information for 2-Methallyllithium | Future Advancement Focus |

|---|---|---|

| Low-Temperature NMR (¹H, ¹³C, ⁷Li) | Aggregation state, monomer-oligomer equilibria, ion-pair structure, fluxional processes. | Development of diffusion-ordered spectroscopy (DOSY) at very low temperatures to simultaneously characterize different aggregates. |

| FT-IR/Raman Spectroscopy | C-Li bond vibrations, solvent coordination, changes in conjugation upon reaction. | Fiber-optic probes compatible with cryogenic reaction conditions for non-invasive monitoring. |

| UV-Vis Spectroscopy | Detection of allylic anion chromophore, monitoring concentration changes over time. | Coupling with stopped-flow instrumentation to measure kinetics of very fast reactions. |

| Calorimetry | Thermodynamic data (enthalpy of formation, aggregation, and reaction). | Integration of microfluidic reaction calorimeters for high-throughput screening of reaction conditions. |

Exploration of New Catalytic Applications

While organolithium reagents are most often employed as stoichiometric reagents, their use as initiators in anionic polymerization is a major industrial application. wikipedia.org 2-Methallyllithium, with its allylic structure, could serve as a valuable initiator for the polymerization of dienes and styrenic monomers, potentially offering unique control over polymer microstructure.

A significant frontier for future research is the development of processes where 2-methallyllithium acts in a catalytic capacity. This represents a paradigm shift from its traditional stoichiometric role. Research could be directed towards designing tandem reaction sequences where the organolithium reagent is regenerated in a catalytic cycle. For example, a catalytic amount of 2-methallyllithium could initiate a metalation-alkylation sequence, with a secondary reagent system designed to regenerate the active lithiated species. Success in this area would dramatically improve the efficiency and sustainability of processes that rely on the reactivity of such species.

Another avenue involves its use as a ligand precursor in transition metal catalysis. The 2-methallyl group could be transferred to another metal center, creating novel catalysts for reactions such as cross-coupling or allylic substitution, where the unique steric and electronic properties of the 2-methallyl ligand could impart novel selectivity.

Computational Design of Tailored Organolithium Reagents with Enhanced Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govmdpi.comresearchgate.net For organolithium reagents, DFT calculations can provide deep insights into geometries, aggregation energies, reaction pathways, and the origins of stereoselectivity. mdpi.comresearchgate.net

Future research should move beyond retrospective analysis and towards the prospective computational design of tailored reagents. By modeling 2-methallyllithium and its interactions with various substrates, solvents, and additives (such as Lewis basic ligands), it is possible to predict how modifications will affect its performance. For example, computational screening could identify the optimal chiral ligand to add to a 2-methallyllithium reaction to achieve high enantioselectivity in an addition to a prochiral ketone. These theoretical predictions can then guide synthetic efforts, saving significant time and resources in the laboratory. researchgate.net This synergy between computational modeling and experimental validation is key to the next generation of rational reagent design, aiming for organolithium systems with programmed selectivity for specific, challenging chemical transformations.

| Computational Method | Target Property of 2-Methallyllithium | Goal of Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Aggregate structures, transition state energies, reaction pathways. mdpi.com | Accurately predict regioselectivity and stereoselectivity in reactions with complex substrates. |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic behavior in solution, solvent effects, ligand exchange rates. | Simulate the complete reaction trajectory to capture dynamic and explicit solvent effects on selectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of the C-Li bond, non-covalent interactions with ligands. | Quantify the effect of coordinating ligands on the polarization and reactivity of the C-Li bond. |

| Machine Learning (ML) Models | Structure-reactivity relationships from large datasets. | Develop predictive models trained on computational and experimental data to rapidly screen for optimal reaction conditions or tailored reagent structures. |

Q & A

Q. What are the key challenges in synthesizing Lithium, (2-methyl-2-propenyl)-, and how can reaction conditions be optimized?

Synthesis of organolithium compounds requires stringent control of moisture and oxygen. For Lithium, (2-methyl-2-propenyl)-, steric hindrance from the methyl and propenyl groups complicates lithiation. Methodological approaches include:

Q. How can computational methods (e.g., DFT) predict the electrochemical stability of Lithium, (2-methyl-2-propenyl)- in battery applications?

Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) can model electron density distribution and redox potentials. Key steps:

- Calculate adsorption energies of lithium ions on electrode surfaces .

- Simulate solvent-Li interactions to assess electrolyte compatibility .

- Validate predictions with cyclic voltammetry experiments .

Q. What characterization techniques are critical for analyzing structural and electronic properties?

- X-ray diffraction (XRD): Resolves crystal structure and lithium coordination geometry .

- Solid-state NMR: Probes local electronic environments of lithium nuclei .

- Electron Energy Loss Spectroscopy (EELS): Maps lithium distribution in composite materials .

Advanced Research Questions

Q. How can conflicting data on the thermal decomposition of Lithium, (2-methyl-2-propenyl)- be resolved?

Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or measurement techniques. Mitigation strategies:

Q. What computational frameworks improve accuracy in modeling Li-ion migration barriers?

Advanced methods include:

- Projector Augmented Wave (PAW): Enhances pseudopotential accuracy for lithium’s valence electrons .

- Ab initio molecular dynamics (AIMD): Simulates Li diffusion pathways in solid electrolytes .

- Hybrid functionals (e.g., HSE06) to correct GGA underestimation of band gaps .

Q. How can experimental and theoretical data be reconciled for interfacial reactivity studies?

- Perform sensitivity analysis to identify variables (e.g., solvent polarity, surface defects) causing divergence .

- Use Bayesian statistics to quantify uncertainty in DFT-predicted reaction pathways .

- Cross-validate with operando spectroscopy (e.g., Raman) during electrochemical cycling .

Methodological Guidance

Q. What strategies ensure reproducibility in organolithium compound research?

- Document synthetic protocols with exact stoichiometry, solvent drying methods, and inert atmosphere conditions .

- Share raw computational input files (e.g., VASP POSCAR) and pseudopotential parameters .

- Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. How to design experiments for studying lithium’s role in catalytic cycles?

- Use isotopic labeling (e.g., Li vs. Li) to track lithium’s participation in reaction mechanisms .

- Pair kinetic isotope effect (KIE) studies with transition-state theory calculations .

- Apply high-throughput screening to optimize ligand-Li interactions .

Data Contradiction Analysis

Q. Why do theoretical models often overestimate the solubility of Lithium, (2-methyl-2-propenyl)- in non-polar solvents?

Q. How to address inconsistencies in reported lithium coordination numbers across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.